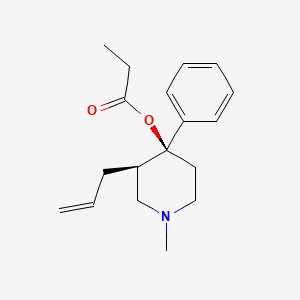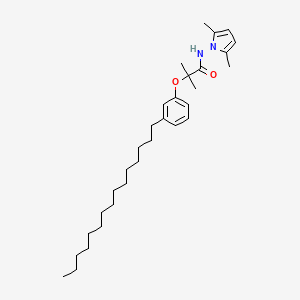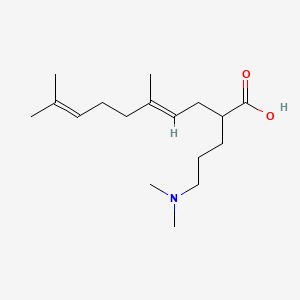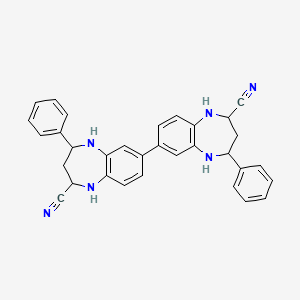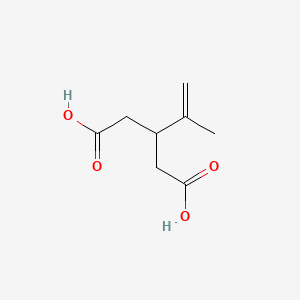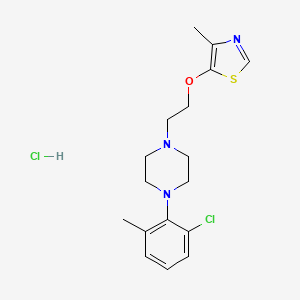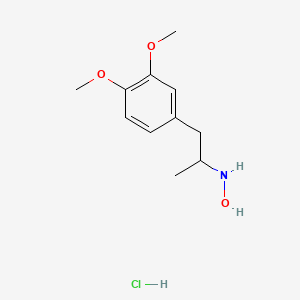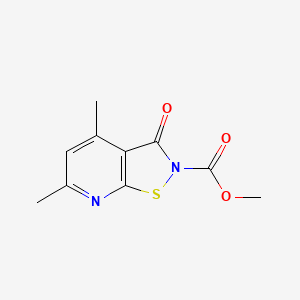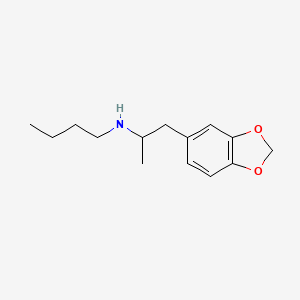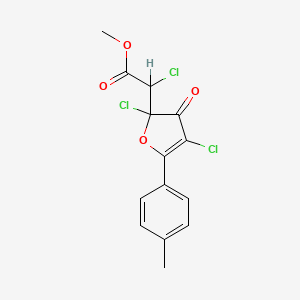
Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a furan ring substituted with various functional groups, including a methyl group, a phenyl group, and multiple chlorine atoms
Vorbereitungsmethoden
The synthesis of Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: Functional groups such as the methyl, phenyl, and chlorine atoms are introduced through various substitution reactions. Reagents like methyl iodide, phenyl magnesium bromide, and chlorine gas are commonly used.
Esterification: The final step involves the esterification of the furan ring with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or ammonia.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.
Industry: It is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate can be compared with similar compounds such as:
Thiophene derivatives: These compounds also contain a five-membered ring with sulfur and exhibit similar chemical reactivity.
Pyran derivatives: These compounds have a six-membered ring with oxygen and are known for their biological activity.
Furan derivatives: Other furan-based compounds with different substituents can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
127244-98-8 |
|---|---|
Molekularformel |
C14H11Cl3O4 |
Molekulargewicht |
349.6 g/mol |
IUPAC-Name |
methyl 2-chloro-2-[2,4-dichloro-5-(4-methylphenyl)-3-oxofuran-2-yl]acetate |
InChI |
InChI=1S/C14H11Cl3O4/c1-7-3-5-8(6-4-7)10-9(15)12(18)14(17,21-10)11(16)13(19)20-2/h3-6,11H,1-2H3 |
InChI-Schlüssel |
DZLNGVPJQWUUPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C(O2)(C(C(=O)OC)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



